Cas no 1366577-88-9 (2-(4-cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane)
1366577-88-9 structure
Product Name:2-(4-cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane
CAS-nummer:1366577-88-9
MF:C16H23BO3
MW:274.163025140762
CID:2104409
PubChem ID:79662200
Update Time:2024-11-06
2-(4-cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(4-cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane
- 2-[4-(CYCLOPROPYLMETHOXY)PHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-(4-Cyclopropylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- CID 79662200
- 1,3,2-Dioxaborolane, 2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-
- 2-4-(cyclopropylmethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DA-28185
- CS-0176987
- F97428
- Z1336746122
- 1366577-88-9
- 2-(4-Cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- MFCD24039794
- AKOS018218945
- EN300-1706219
- A1-04154
- 2-(4-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- Inchi: 1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3
- InChI-sleutel: NEQVQJCPHVVIFO-UHFFFAOYSA-N
- LACHT: O1B(C2C=CC(=CC=2)OCC2CC2)OC(C)(C)C1(C)C
Berekende eigenschappen
- Exacte massa: 274.1740248g/mol
- Monoisotopische massa: 274.1740248g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 4
- Complexiteit: 328
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 27.7
2-(4-cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM562452-5g |
2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1366577-88-9 | 95%+ | 5g |
$404 | 2023-02-18 | |
| Enamine | EN300-1706219-0.05g |
2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1366577-88-9 | 95% | 0.05g |
$73.0 | 2023-09-20 | |
| Enamine | EN300-1706219-0.1g |
2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1366577-88-9 | 95% | 0.1g |
$109.0 | 2023-09-20 | |
| Enamine | EN300-1706219-0.25g |
2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1366577-88-9 | 95% | 0.25g |
$156.0 | 2023-09-20 | |
| Enamine | EN300-1706219-0.5g |
2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1366577-88-9 | 95% | 0.5g |
$299.0 | 2023-09-20 | |
| Enamine | EN300-1706219-1.0g |
2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1366577-88-9 | 95% | 1.0g |
$398.0 | 2023-07-10 | |
| Enamine | EN300-1706219-2.5g |
2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1366577-88-9 | 95% | 2.5g |
$782.0 | 2023-09-20 | |
| Enamine | EN300-1706219-5.0g |
2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1366577-88-9 | 95% | 5.0g |
$1157.0 | 2023-07-10 | |
| Enamine | EN300-1706219-10.0g |
2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1366577-88-9 | 95% | 10.0g |
$1716.0 | 2023-07-10 | |
| Aaron | AR01NV8O-50mg |
2-(4-Cyclopropylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
1366577-88-9 | 95% | 50mg |
$126.00 | 2023-12-16 |
2-(4-cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane Gerelateerde literatuur
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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